Z-FY-Cho

概要

説明

Cathepsin L inhibitors are a class of compounds that target the enzyme cathepsin L, a cysteine protease involved in the degradation of intracellular and endocytosed proteins within lysosomes. Cathepsin L plays a critical role in various physiological processes, including protein turnover, antigen presentation, and tissue remodeling. Dysregulation of cathepsin L activity has been implicated in numerous diseases, such as cancer, diabetes, and viral infections, making it an attractive target for therapeutic intervention .

科学的研究の応用

Cathepsin L inhibitors have a wide range of scientific research applications, including:

Chemistry: Used as chemical biology tools to study the role of cathepsin L in various cellular processes.

Medicine: Potential therapeutic agents for treating diseases such as cancer, diabetes, and viral infections, including COVID-19

Industry: Utilized in the development of diagnostic assays and screening kits for cathepsin L activity.

作用機序

カテプシンL阻害剤は、カテプシンLの活性部位に結合することにより作用し、酵素が基質タンパク質を切断するのを阻害します。この阻害は、共有結合的相互作用と非共有結合的相互作用を含むさまざまなメカニズムを通じて実現できます。 カテプシンLの阻害に関与する分子標的および経路には、プロテアーゼ活性の阻害、抗原提示の調節、宿主細胞へのウイルス侵入の干渉などがあります .

類似の化合物:

- カテプシンB阻害剤

- カテプシンK阻害剤

- カテプシンS阻害剤

- カルパイン阻害剤

比較: カテプシンL阻害剤は、カテプシンB、K、Sなどの他のカテプシンよりも、カテプシンLを選択的に標的とする能力が特徴です。この選択性は、カテプシンLの活性部位に高親和性で適合する特定のペプチドまたは小分子の構造を設計することで実現します。 さらに、カテプシンL阻害剤は、ウイルス侵入と複製における役割により、COVID-19などのウイルス感染を含む、より幅広い疾患の治療に有望視されています .

生化学分析

Biochemical Properties

Z-FY-Cho interacts with cathepsin L, a lysosomal cysteine proteinase . By inhibiting cathepsin L, this compound can influence the biochemical reactions that this enzyme is involved in .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to sensitize human glioma cells to ionizing radiation in vitro through the NF-κB signaling pathway . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of cathepsin L . This inhibition can lead to changes in gene expression and can affect the activity of other biomolecules .

Temporal Effects in Laboratory Settings

It has been shown to effectively block SARS-CoV-2 infection both in vitro and in vivo, suggesting that it has long-term effects on cellular function .

Metabolic Pathways

This compound, as an inhibitor of cathepsin L, is likely to be involved in the metabolic pathways that this enzyme participates in . Specific interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels, are yet to be fully determined.

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, cathepsin L, which is a lysosomal enzyme . Specific effects on its activity or function due to its localization are yet to be fully determined.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cathepsin L inhibitors typically involves the design and optimization of peptide-based or small molecule inhibitors. One common approach is the incorporation of thioamide substitutions in peptide backbones to enhance proteolytic stability and selectivity . The synthetic routes often include solid-phase peptide synthesis, followed by purification and characterization using techniques such as high-performance liquid chromatography and mass spectrometry.

Industrial Production Methods: Industrial production of cathepsin L inhibitors may involve large-scale synthesis using automated peptide synthesizers and advanced purification methods. The production process must ensure high purity and yield, adhering to stringent quality control standards. Additionally, the development of cost-effective and scalable synthetic routes is crucial for commercial viability.

化学反応の分析

反応の種類: カテプシンL阻害剤は、主に、その阻害力と選択性を高めるために、ペプチドまたは小分子の構造を修飾する反応を起こします。これらの反応には、以下が含まれます。

酸化: 特定の官能基を修飾するために、酸化剤を導入します。

還元: 所望の化学的修飾を実現するために、還元剤を使用します。

一般的な試薬と条件:

酸化剤: 過酸化水素、m-クロロ過安息香酸。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換基: チオアミド基、活性化プローブの蛍光団.

生成される主な生成物: これらの反応から生成される主な生成物は、カテプシンLに対する安定性、選択性、および阻害力が強化された、修飾されたペプチドまたは小分子阻害剤です .

4. 科学研究への応用

カテプシンL阻害剤は、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

- Cathepsin B Inhibitors

- Cathepsin K Inhibitors

- Cathepsin S Inhibitors

- Calpain Inhibitors

Comparison: Cathepsin L inhibitors are unique in their ability to selectively target cathepsin L over other cathepsins, such as cathepsin B, K, and S. This selectivity is achieved through the design of specific peptide or small molecule structures that fit the active site of cathepsin L with high affinity. Additionally, cathepsin L inhibitors have shown promise in treating a broader range of diseases, including viral infections like COVID-19, due to their role in viral entry and replication .

生物活性

Z-FY-CHO is a potent and selective inhibitor of cathepsin L (CTSL), a cysteine protease involved in various biological processes, including cellular senescence, cancer progression, and viral replication. This article examines the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.

This compound selectively inhibits CTSL by binding to its active site, thereby preventing the proteolytic cleavage of substrates that are critical for various cellular functions. This inhibition has been shown to affect several pathways:

- Cellular Senescence : Inhibition of CTSL by this compound has been linked to reduced expression of CUX1 and p16INK4a, markers associated with cellular senescence. Studies indicate that treatment with this compound leads to decreased levels of these proteins in human endothelial cells (ECs) and vascular smooth muscle cells (VSMCs), suggesting a role in modulating senescence-related pathways .

- Cancer Progression : this compound's ability to inhibit CTSL has implications for cancer management. By blocking CTSL activity, this compound can enhance the radiosensitivity of cancer cells, as demonstrated in studies where its application resulted in increased DNA damage and apoptosis in irradiated U251 glioblastoma cells .

1. Cellular Senescence and CTSL Inhibition

A study published in Aging demonstrated that this compound effectively suppressed cellular senescence in human ECs by downregulating CUX1 and p16INK4a expression. The research employed SA-β-gal staining to quantify senescent cells, revealing a significant reduction in senescence markers upon treatment with this compound .

| Cell Type | Treatment | CUX1 Expression | p16INK4a Expression | Senescence Markers |

|---|---|---|---|---|

| Human ECs | This compound | Decreased | Decreased | Reduced |

| Human VSMCs | This compound | Decreased | Decreased | Reduced |

2. Effects on Neuronal Cells

In a study examining the effects of oxygen-glucose deprivation (OGD) on neuronal cells, this compound was unable to prevent the increase in LG3 levels post-reperfusion but did show some modulatory effects on normoxic cultures. This indicates that while this compound can influence certain pathways, its efficacy may vary depending on the cellular context .

3. Viral Replication Inhibition

This compound has also been studied for its antiviral properties. In experiments involving murine norovirus (MNV) and other viruses, treatment with this compound significantly reduced viral titers, implicating CTSL as a facilitator of viral entry and replication .

| Virus Type | Inhibitor Used | Viral Titer Reduction |

|---|---|---|

| MNV | This compound | 649.4–801.2-fold |

| PEC | This compound | 32.6–106-fold |

Implications for Therapeutic Applications

The biological activity of this compound highlights its potential as a therapeutic agent in various contexts:

- Cancer Therapy : By enhancing radiosensitivity through CTSL inhibition, this compound may be beneficial in combination therapies for cancer treatment.

- Anti-Aging Research : Its role in modulating cellular senescence opens avenues for research into age-related diseases.

特性

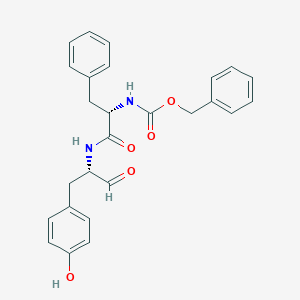

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32)/t22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDJMLQSYRSZKC-UPVQGACJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167498-29-5 | |

| Record name | N-(Benzyloxycarbonyl)-L-phenylalanyl-L-tyrosinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167498295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(BENZYLOXYCARBONYL)-L-PHENYLALANYL-L-TYROSINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U433S6RM7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。